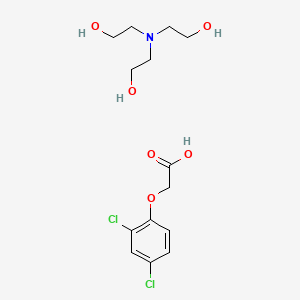
Triethanolamine 2,4-dichlorophenoxyacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Triethanolamine 2,4-dichlorophenoxyacetate is synthesized by reacting 2,4-dichlorophenoxyacetic acid with triethanolamine . The reaction conditions typically involve dissolving 2,4-dichlorophenoxyacetic acid in a suitable solvent and then adding triethanolamine under controlled temperature and stirring conditions . Industrial production methods often involve large-scale reactors where the reactants are mixed and allowed to react under optimized conditions to ensure high yield and purity .
化学反応の分析
Triethanolamine 2,4-dichlorophenoxyacetate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidation products depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield different chlorinated derivatives, while substitution could result in various phenoxyacetic acid derivatives .
科学的研究の応用
Triethanolamine 2,4-dichlorophenoxyacetate has a wide range of scientific research applications:
作用機序
Triethanolamine 2,4-dichlorophenoxyacetate exerts its effects by being absorbed through the roots and increasing the biosynthesis and production of ethylene, causing uncontrolled cell division . This leads to damage to the vascular tissue of the plants, ultimately resulting in their death . The molecular targets and pathways involved include the auxin receptors and the ethylene biosynthesis pathway .
類似化合物との比較
Triethanolamine 2,4-dichlorophenoxyacetate is compared with other similar compounds such as:
2,4-Dichlorophenoxyacetic acid (2,4-D): The parent compound, widely used as a herbicide.
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): Another phenoxy herbicide with similar applications but different toxicity profiles.
Mecoprop (MCPP): A related compound used for similar purposes but with different efficacy and environmental impact.
This compound is unique due to its specific formulation with triethanolamine, which enhances its solubility and stability compared to other formulations .
特性
CAS番号 |
2569-01-9 |
|---|---|
分子式 |
C14H21Cl2NO6 |
分子量 |
370.2 g/mol |
IUPAC名 |
2-[bis(2-hydroxyethyl)amino]ethanol;2-(2,4-dichlorophenoxy)acetic acid |
InChI |
InChI=1S/C8H6Cl2O3.C6H15NO3/c9-5-1-2-7(6(10)3-5)13-4-8(11)12;8-4-1-7(2-5-9)3-6-10/h1-3H,4H2,(H,11,12);8-10H,1-6H2 |
InChIキー |
OLHMQEQGSVBLTJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Cl)Cl)OCC(=O)O.C(CO)N(CCO)CCO |
正規SMILES |
C1=CC(=C(C=C1Cl)Cl)OCC(=O)O.C(CO)N(CCO)CCO |
Key on ui other cas no. |
2569-01-9 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















